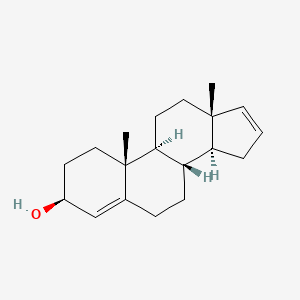
Androsta-4,16-dien-3-ol, (3beta)-
Übersicht
Beschreibung
Androsta-4,16-dien-3-ol, (3beta)-, also known as 3beta-androstanediol, is a naturally occurring steroid hormone found in the human body. It is a metabolite of testosterone and is involved in the regulation of various physiological processes, including gonadal development, sexual behavior, and fertility. In addition, 3beta-androstanediol has been studied for its potential applications in the field of medicine, including in the treatment of hormone-related diseases, such as prostate cancer and male infertility.
Wissenschaftliche Forschungsanwendungen
Treatment of Social Anxiety Disorder
Fasedienol is under development by VistaGen Therapeutics in a nasal spray formulation for the acute treatment of social anxiety disorder . The compound has shown positive results in Phase 3 clinical trials, demonstrating a statistically significant difference in average Subjective Units of Distress Scale (SUDS) score during a public speaking challenge compared to placebo . It also demonstrated a statistically significant difference in the proportion of clinician-assessed responders between fasedienol and placebo as measured by the Clinical Global Impressions Improvement (CGI-I) scale .
Treatment of Generalized Anxiety Disorder (GAD)
Fasedienol is also being investigated by VistaGen Therapeutics for the treatment of generalized anxiety disorder (GAD) . While the specific results of these investigations are not yet available, the compound’s success in treating social anxiety disorder suggests potential efficacy in treating GAD as well.
Treatment of Post-Traumatic Stress Disorder (PTSD)
In addition to social anxiety disorder and GAD, Fasedienol is being explored as a potential treatment for post-traumatic stress disorder (PTSD) . The compound’s mechanism of action, which involves regulating the olfactory-amygdala neural circuits of fear and anxiety , could potentially be beneficial in managing the symptoms of PTSD.
Pheromone Research
Fasedienol is a positional isomer of the endogenous pheromone androstadienol . This makes it a valuable compound in the field of pheromone research, particularly in studies investigating the effects of pheromones on human behavior and physiology .
Inhibition of Human Cytochrome P45017alpha
Androsta-4,16-dien-3-ol, (3beta)-, another name for Fasedienol, has been identified as a potent inhibitor of human cytochrome P45017alpha. This enzyme plays a crucial role in steroid synthesis, and inhibiting it can have significant implications for research into diseases like prostate cancer, which is driven by androgen steroids.
Synthesis of Oxoabiraterone Acetate
Androsta-4,16-dien-3-ol, (3beta)- is used in the synthesis of Oxoabiraterone Acetate . This compound is a derivative of Abiraterone Acetate, a medication used in the treatment of prostate cancer.
Wirkmechanismus
Target of Action
Fasedienol, also known as Androsta-4,16-dien-3-ol, (3beta)-, Aloradine, or 4-androstadienol, primarily targets the peripheral nasal chemosensory neurons . These neurons are part of the vomeronasal organ (VON), which plays a crucial role in the detection of pheromones .
Mode of Action
Fasedienol interacts with its targets by binding to receptors in the membrane of peripheral nasal chemosensory neurons . This binding activates subsets of neurons in the olfactory bulbs, which in turn connect to neurocircuitry in the limbic amygdala . The limbic amygdala is involved in the regulation of fear and anxiety circuits .
Biochemical Pathways
The activation of the olfactory bulb neurons by Fasedienol leads to the regulation of the olfactory-amygdala neural circuits associated with fear and anxiety . This regulation attenuates the tone of the sympathetic autonomic nervous system , which is responsible for the body’s fight-or-flight response.
Pharmacokinetics
Fasedienol is administered intranasally in low microgram doses . It is pharmacologically active without requiring apparent systemic distribution or direct activity on neurons in the brain . . This suggests that Fasedienol is rapidly metabolized and cleared from the body.
Result of Action
The action of Fasedienol results in anxiolytic-like effects . It rapidly lowers heart rate, respiratory rate, and electrodermal activity, consistent with sympatholytic activity and an anxiolytic effect . This leads to clinically meaningful reductions in fear, anxiety, and avoidance of anxiety-provoking social and performance situations in daily life .
Action Environment
The action of Fasedienol is influenced by the environment within the nasal passages. Many xenobiotic-metabolizing enzymes, such as the cytochrome P450 (CYP) enzymes, are expressed in the mammalian olfactory mucosa . These enzymes catalyze the biotransformation of exogenous compounds, including steroidal molecules active on olfactory receptors, to facilitate their elimination and avoid receptor saturation .
Eigenschaften
IUPAC Name |
(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,12,14-17,20H,4-8,10-11H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVFCEPOUVGTNP-DYKIIFRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CCC4=CC(CCC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=C[C@H](CC[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901032322 | |
| Record name | 4,16-Androstadien-3beta-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901032322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
There is little information available on the mechanism of action of vomeropherins. These compounds are delivered to the nasal passages and bind to chemoreceptors that in turn affect the hypothalamus and the limbic system. | |
| Record name | PH94B | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04968 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Androsta-4,16-dien-3-ol, (3beta)- | |
CAS RN |
23062-06-8 | |
| Record name | Androsta-4,16-dien-3β-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23062-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Androsta-4,16-dien-3-ol, (3beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023062068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,16-Androstadien-3beta-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901032322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fasedienol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTW1NJ7IJH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Fasedienol impact the nervous system and potentially alleviate anxiety?
A1: Fasedienol, when administered intranasally, demonstrates interaction with the olfactory-amygdala neural circuit, a pathway significantly involved in processing fear and anxiety responses. [] The research indicates that Fasedienol activates nasal chemosensory neurons, evident through a substantial increase in the electrogram of nasal chemosensory neurons (EGNR) amplitude. [] This activation is then believed to influence the amygdala, a brain region crucial for processing emotions, particularly fear and anxiety.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid](/img/structure/B1588338.png)


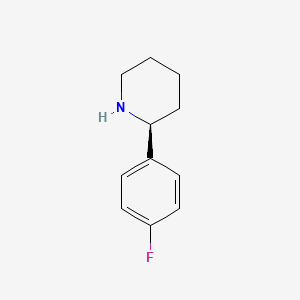
![6-Methylbenzo[D]thiazole-2-thiol](/img/structure/B1588342.png)
![(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588347.png)
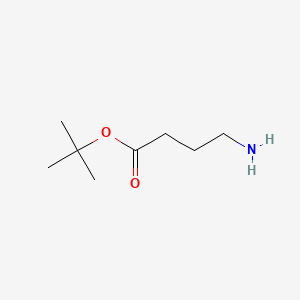
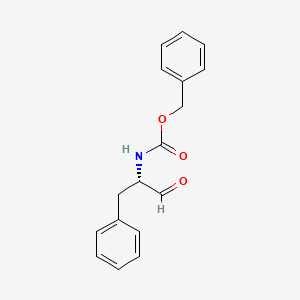

![N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B1588354.png)
![4-acetylbenzo[d]oxazol-2(3H)-one](/img/structure/B1588355.png)

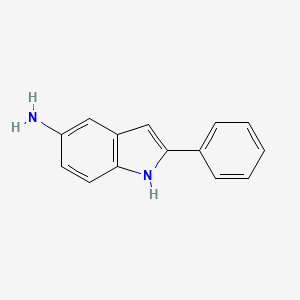
![Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1588360.png)